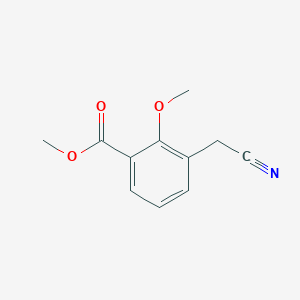

Methyl 3-(cyanomethyl)-2-methoxybenzoate

Description

Historical Context and Evolution of Research on Substituted Benzoate (B1203000) Esters

The study of substituted benzoate esters is deeply rooted in the history of organic chemistry. The late 19th century saw foundational developments in the synthesis of both esters and aromatic nitriles, the core functional groups of the title compound. Fischer-Speier esterification, first described in 1895, provided a direct method for converting carboxylic acids and alcohols into esters using an acid catalyst. This reaction remains a fundamental tool in organic synthesis.

Parallelly, methods for introducing the nitrile group onto an aromatic ring were being developed. The Sandmeyer reaction, discovered in 1884, became a classic method for converting aryl diazonium salts into aryl nitriles using copper(I) cyanide. numberanalytics.com Another early method is the Letts nitrile synthesis from 1872, which involves the reaction of aromatic carboxylic acids with metal thiocyanates.

Early research into substituted benzoate esters was often driven by the exploration of their medicinal properties. For instance, 2-acetoxybenzoic acid, a simple substituted benzoate ester, has a long history in anti-inflammatory and analgesic treatments. uni.lu Over the decades, research has evolved from these fundamental discoveries to the development of highly complex and selective catalytic systems for the synthesis of intricately substituted benzoates. mdpi.com Modern methods often focus on improving reaction conditions to be milder and more environmentally friendly, reducing waste and increasing efficiency. numberanalytics.comrsc.org

Significance of Aromatic Nitriles and Methoxy-Substituted Benzoates in Chemical Synthesis and Mechanistic Studies

Aromatic nitriles are exceptionally versatile intermediates in organic synthesis. numberanalytics.comalgoreducation.com The nitrile group can be readily transformed into a variety of other functional groups, including amines, carboxylic acids, amides, and tetrazoles, making these compounds valuable building blocks for more complex molecules. numberanalytics.com This versatility has led to their widespread use in the synthesis of pharmaceuticals, agrochemicals, dyes, and advanced materials. numberanalytics.comnumberanalytics.comalgoreducation.com For example, the antidepressant drug escitalopram (B1671245) contains a nitrile group and is synthesized using an aromatic nitrile intermediate. numberanalytics.com The electron-withdrawing nature of the nitrile group also significantly influences the reactivity of the aromatic ring, enabling a range of chemical transformations.

The methoxy (B1213986) group, while seemingly simple, plays a crucial role in modifying the properties of a molecule. In medicinal chemistry, the introduction of a methoxy group can significantly impact a drug's ligand-target binding, physicochemical properties, and ADME (absorption, distribution, metabolism, and excretion) parameters. researchgate.netnih.gov It is a common feature in many natural products and approved drugs. nih.gov The methoxy group's influence on electron density and steric properties is also harnessed in materials science to tune the optoelectronic properties of organic compounds. researchgate.net Methoxy-substituted benzoates, therefore, are important synthons for creating molecules with tailored biological or material functions.

Current Research Landscape and Emerging Trends for Cyanomethyl-Methoxybenzoate Scaffolds

The term "scaffold" in chemistry refers to the core structure of a molecule to which various functional groups can be attached. Research into novel molecular scaffolds is a significant area of modern chemical and biomedical science, aiming to explore new regions of chemical space for drug discovery and materials science. nih.govnih.gov Scaffolds provide a template for creating libraries of compounds with diverse properties, facilitating the development of new therapeutic agents and functional materials. nih.govnih.gov

While research on scaffolds is widespread, the specific "cyanomethyl-methoxybenzoate" scaffold is not a prominently studied class in current literature. However, emerging trends in scaffold design point towards the potential utility of such a structure. The combination of the synthetically versatile cyanomethyl group and the pharmacologically significant methoxybenzoate core suggests potential applications in medicinal chemistry. Research in bioorthogonal catalysis, for instance, utilizes well-designed scaffolds to create catalysts that can function in biological systems. nih.gov The development of multifunctional catalysts, which may include features for targeting and imaging, is an active area of research where novel scaffolds are crucial. nih.gov The cyanomethyl-methoxybenzoate framework could potentially serve as a basis for developing new classes of enzyme inhibitors or as intermediates in the synthesis of complex bioactive molecules.

Scope and Objectives of Academic Inquiry into Methyl 3-(cyanomethyl)-2-methoxybenzoate

Academic inquiry into Methyl 3-(cyanomethyl)-2-methoxybenzoate appears to be limited, as there is a scarcity of published research specifically on this isomer. Much of the available information pertains to its isomers, such as Methyl 3-(cyanomethyl)benzoate. The primary focus of existing research on related compounds is their synthesis and use as intermediates in the creation of more complex molecules, particularly for pharmaceutical applications.

A plausible synthesis for Methyl 3-(cyanomethyl)-2-methoxybenzoate would likely adapt established methods. For instance, the synthesis of the related Methyl 3-(cyanomethyl)benzoate has been documented, starting from 3-bromomethyl-benzoic acid methyl ester and reacting it with potassium cyanide. A similar nucleophilic substitution could be envisioned on a suitably prepared 2-methoxy-substituted precursor. Alternatively, methods for the industrial synthesis of the isomer Methyl 3-(cyanomethyl)benzoate have been patented, starting from m-toluic acid. google.com These multi-step processes involve chlorination, esterification, and finally cyanation. google.com

The objectives of any academic study on Methyl 3-(cyanomethyl)-2-methoxybenzoate would likely include the development of an efficient and selective synthesis route, full characterization of the compound using modern spectroscopic techniques, and exploration of its reactivity. A key objective would be to investigate its potential as a building block in medicinal chemistry, given the established roles of both the nitrile and methoxybenzoate functionalities in bioactive compounds.

Physicochemical Properties of Methyl 3-cyano-2-methoxybenzoate (Isomer)

| Property | Value | Source |

| Molecular Formula | C10H9NO3 | uni.lu |

| Molecular Weight | 191.18 g/mol | uni.lu |

| InChIKey | LOKKQGJLHMQLES-UHFFFAOYSA-N | uni.lu |

Predicted Collision Cross Section (CCS) Data for Methyl 3-cyano-2-methoxybenzoate (Isomer)

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 192.06552 | 138.8 |

| [M+Na]+ | 214.04746 | 149.5 |

| [M-H]- | 190.05096 | 142.6 |

| Data from PubChemLite for the isomer Methyl 3-cyano-2-methoxybenzoate, as specific experimental data for Methyl 3-(cyanomethyl)-2-methoxybenzoate is not readily available. uni.lu |

Classical Approaches to Aryl Acetonitrile (B52724) and Benzoate Ester Formation

Traditional synthetic routes to Methyl 3-(cyanomethyl)-2-methoxybenzoate rely on well-established chemical transformations. These methods, while generally effective, often present challenges related to reaction conditions and the use of hazardous reagents.

Esterification of 3-(Cyanomethyl)-2-methoxybenzoic Acid Precursors

One of the most direct methods for synthesizing the target molecule is through the esterification of a 3-(cyanomethyl)-2-methoxybenzoic acid precursor. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. The efficiency of this process is dependent on factors such as the choice of catalyst, reaction temperature, and the removal of water to drive the equilibrium towards product formation.

Cyanation Reactions via Nucleophilic Displacement of Halogenated Benzoates (e.g., Methyl 3-(bromomethyl)-2-methoxybenzoate)

A common and versatile approach involves the nucleophilic displacement of a halogen atom from a suitable benzoate precursor, such as Methyl 3-(bromomethyl)-2-methoxybenzoate. thieme-connect.com This S\textsubscript{N}2-type reaction introduces the cyano group, a crucial step in forming the arylacetonitrile moiety. wikipedia.org The success of this method hinges on the reactivity of the starting halide and the choice of the cyanide source.

Various cyanide reagents can be employed for this transformation. Sodium cyanide (NaCN) is a cost-effective and commonly used option, though its high toxicity and low solubility in organic solvents can be problematic. nih.govthieme-connect.com Zinc cyanide (Zn(CN)₂), while still hazardous, is considered a safer alternative to sodium or potassium cyanide due to its lower toxicity. nih.gov It is frequently used in palladium-catalyzed cyanation reactions of functionalized substrates. wikipedia.orgnih.gov The choice of cyanide reagent can significantly impact the reaction's efficiency and safety profile. nih.gove3s-conferences.org

Table 1: Comparison of Common Cyanide Reagents in Nucleophilic Displacement Reactions

| Cyanide Reagent | Advantages | Disadvantages |

| Sodium Cyanide (NaCN) | Inexpensive | Highly toxic, low solubility in organic solvents |

| Zinc Cyanide (Zn(CN)₂) | Less toxic than NaCN/KCN, widely used in Pd-catalyzed reactions | Still poses a significant risk, may require anhydrous conditions |

| Potassium Ferrocyanide (K₄[Fe(CN)₆]) | Non-toxic, considered a "safe" cyanide source | Often requires higher reaction temperatures |

To overcome the challenges associated with traditional cyanation methods, which often require harsh conditions, transition-metal-catalyzed cross-coupling reactions have emerged as powerful alternatives. nih.gov

Palladium Catalysis: Palladium-catalyzed cyanation of aryl halides and triflates offers a mild and efficient route to aromatic nitriles. organic-chemistry.orgorganic-chemistry.org These reactions can be performed at lower temperatures and catalyst loadings compared to other methods. organic-chemistry.org However, catalyst deactivation by cyanide ions can be a significant issue, necessitating strategies to mitigate this problem, such as the use of specific ligands or less soluble cyanide sources. nih.gov

Copper Catalysis: Copper-catalyzed cyanation, a modification of the classic Rosenmund-von Braun reaction, provides an alternative pathway. organic-chemistry.orgacs.org Modern protocols utilize catalytic amounts of copper, making the process more efficient and simplifying product purification. organic-chemistry.orgnih.gov These methods often exhibit excellent functional group compatibility. organic-chemistry.orgacs.org

Table 2: Overview of Catalytic Systems for Cyanation

| Catalytic System | Key Features | Advantages | Challenges |

| Palladium-based | Mild reaction conditions, low catalyst loadings | High functional group tolerance, applicable to a wide range of substrates | Catalyst poisoning by cyanide, potential for irreproducibility |

| Copper-based | Milder conditions than traditional methods, catalytic amounts of copper | Inexpensive, good functional group compatibility, simplified product isolation | May require specific ligands and solvents for optimal performance |

Strategies Involving Chloromethylation and Subsequent Cyanidation from Toluic Acid Derivatives

An alternative synthetic pathway begins with toluic acid derivatives. This strategy involves a two-step process: chloromethylation followed by cyanidation. The Blanc chloromethylation reaction, which uses formaldehyde and hydrogen chloride with a Lewis acid catalyst like zinc chloride, can introduce a chloromethyl group onto the aromatic ring. wikipedia.org Subsequent treatment with a cyanide salt then yields the desired cyanomethyl functionality. patsnap.comgoogle.com This approach offers a different disconnection for accessing the target molecule, starting from readily available materials. d-nb.info

Advanced Synthetic Strategies for Regioselective Functionalization and High Yields

Modern organic synthesis is increasingly focused on developing highly efficient and selective reactions. For the synthesis of Methyl 3-(cyanomethyl)-2-methoxybenzoate, advanced strategies aim to control the regioselectivity of functional group introduction and maximize product yields. Techniques such as directed C-H functionalization, where a directing group guides a catalyst to a specific position on the aromatic ring, offer the potential for more direct and atom-economical syntheses. nih.govnih.gov These methods can circumvent the need for pre-functionalized starting materials, leading to shorter and more efficient synthetic routes. The development of novel catalytic systems with enhanced activity and selectivity is also a key area of research, promising more sustainable and cost-effective production of this important chemical intermediate.

Structure

3D Structure

Properties

CAS No. |

1255099-42-3 |

|---|---|

Molecular Formula |

C11H11NO3 |

Molecular Weight |

205.21 g/mol |

IUPAC Name |

methyl 3-(cyanomethyl)-2-methoxybenzoate |

InChI |

InChI=1S/C11H11NO3/c1-14-10-8(6-7-12)4-3-5-9(10)11(13)15-2/h3-5H,6H2,1-2H3 |

InChI Key |

MQECMPXMTFYSNV-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC=C1C(=O)OC)CC#N |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of Methyl 3 Cyanomethyl 2 Methoxybenzoate

Reactions at the Ester Moiety

The ester group in Methyl 3-(cyanomethyl)-2-methoxybenzoate is a primary site for nucleophilic acyl substitution reactions. These transformations allow for the modification of this functional group to produce a variety of other compounds.

Transesterification Reactions

Transesterification is a process where the alcohol portion of an ester is exchanged with another alcohol. This reaction can be catalyzed by either an acid or a base. masterorganicchemistry.com In the case of Methyl 3-(cyanomethyl)-2-methoxybenzoate, reaction with an alcohol (R-OH) under acidic or basic conditions would yield a new ester and methanol (B129727).

Acid-Catalyzed Transesterification: Under acidic conditions, the carbonyl oxygen of the ester is protonated, which activates the carbonyl carbon towards nucleophilic attack by another alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and the use of a large excess of the new alcohol can drive the reaction to completion. ucla.edu

Base-Catalyzed Transesterification: In the presence of a strong base, an alkoxide is formed from the new alcohol, which then acts as a potent nucleophile. This alkoxide attacks the electrophilic carbonyl carbon of the ester, leading to a tetrahedral intermediate that subsequently collapses to form the new ester and a methoxide (B1231860) ion. masterorganicchemistry.com

| Reaction | Catalyst | Reagents | Products |

| Transesterification | Acid (e.g., H₂SO₄) or Base (e.g., NaOR) | Alcohol (R-OH) | 3-(cyanomethyl)-2-methoxybenzoate ester of R-OH, Methanol |

Hydrolysis Pathways (Acidic and Basic)

Hydrolysis of the ester functionality in Methyl 3-(cyanomethyl)-2-methoxybenzoate results in the formation of 3-(cyanomethyl)-2-methoxybenzoic acid. This transformation can be achieved under both acidic and basic conditions. quora.comchemistrysteps.com

Acid-Catalyzed Hydrolysis: When heated with an aqueous acid solution, such as dilute hydrochloric acid, the ester undergoes hydrolysis. The mechanism is the reverse of Fischer esterification, where water acts as the nucleophile. chemistrysteps.com

Basic Hydrolysis (Saponification): Treatment with an aqueous base, like sodium hydroxide, followed by an acidic workup, also yields the carboxylic acid. The initial reaction with the base is irreversible as the carboxylate salt formed is deprotonated and thus unreactive towards the alcohol byproduct. chemistrysteps.comchegg.com High-temperature water has also been shown to promote the hydrolysis of substituted methyl benzoates. psu.edu

| Condition | Reagents | Intermediate Product | Final Product (after workup) |

| Acidic | H₂O, H⁺ (e.g., HCl) | - | 3-(cyanomethyl)-2-methoxybenzoic acid, Methanol |

| Basic | 1. NaOH, H₂O 2. H⁺ | Sodium 3-(cyanomethyl)-2-methoxybenzoate | 3-(cyanomethyl)-2-methoxybenzoic acid, Methanol |

Reactivity of the Cyanomethyl Group

The cyanomethyl group (-CH₂CN) is a versatile functional handle that can participate in a variety of transformations, including additions to the nitrile, reduction, and hydrolysis.

Nucleophilic Additions and Cyclization Reactions to Form Heterocycles (e.g., Isoquinolinone derivatives)

A significant reaction of compounds with a structure similar to Methyl 3-(cyanomethyl)-2-methoxybenzoate is their ability to undergo intramolecular cyclization to form heterocyclic structures, such as isoquinolinones. Research on the related compound, methyl 2-cyanomethyl-3-nitrobenzoate, has demonstrated that selective reduction of the nitrile group can lead to an in-situ cyclization, forming a 5-nitroisoquinolin-1-one. This suggests that Methyl 3-(cyanomethyl)-2-methoxybenzoate could be a precursor for the synthesis of methoxy-substituted isoquinolinone derivatives, which are important scaffolds in medicinal chemistry. nih.gov The reaction likely proceeds through the formation of an intermediate imine or amine from the nitrile, which then acts as an intramolecular nucleophile, attacking the ester carbonyl to form the heterocyclic ring.

| Starting Material Analogue | Reagents | Product | Significance |

| Methyl 2-cyanomethyl-3-nitrobenzoate | Reductant (e.g., DiBAL-H) | 5-Nitroisoquinolin-1-one | Demonstrates feasibility of cyclization to isoquinolinones |

Reduction of the Nitrile Functionality to Amines

The nitrile group of Methyl 3-(cyanomethyl)-2-methoxybenzoate can be reduced to a primary amine, yielding Methyl 3-(2-aminoethyl)-2-methoxybenzoate. This transformation is typically achieved using strong reducing agents or catalytic hydrogenation.

Common methods for nitrile reduction include the use of lithium aluminum hydride (LiAlH₄) in a solvent like diethyl ether, followed by an acidic workup. ucla.edu Alternatively, catalytic hydrogenation using catalysts such as palladium, platinum, or nickel under hydrogen pressure can also effect this reduction. researchgate.net The presence of both an ester and a methoxy (B1213986) group on the aromatic ring can influence the choice of reducing agent to ensure chemoselectivity. For instance, selective reduction of an aromatic nitrile in the presence of an ester is possible under certain catalytic hydrogenation conditions. researchgate.netnih.govresearchgate.netorganic-chemistry.org

| Method | Reagents/Catalyst | Product |

| Chemical Reduction | 1. LiAlH₄, Et₂O 2. H₃O⁺ | Methyl 3-(2-aminoethyl)-2-methoxybenzoate |

| Catalytic Hydrogenation | H₂, Pd/C or PtO₂ or Raney Ni | Methyl 3-(2-aminoethyl)-2-methoxybenzoate |

Transformations to Carboxylic Acid Derivatives

The cyanomethyl group can be hydrolyzed to a carboxylic acid moiety, which would transform Methyl 3-(cyanomethyl)-2-methoxybenzoate into 3-(carboxymethyl)-2-methoxybenzoic acid methyl ester. This hydrolysis can be carried out under either acidic or basic conditions, typically requiring heating. libretexts.orgchemistrysteps.com

Acid-Catalyzed Hydrolysis: Heating the nitrile with an aqueous acid solution (e.g., HCl or H₂SO₄) will first produce an amide intermediate, which is then further hydrolyzed to the carboxylic acid. youtube.com

Base-Catalyzed Hydrolysis: Similarly, heating with an aqueous base (e.g., NaOH) will yield a carboxylate salt, which upon acidification, gives the carboxylic acid. libretexts.org The complete hydrolysis of both the nitrile and the ester group would lead to the formation of a dicarboxylic acid.

| Condition | Reagents | Product |

| Acidic Hydrolysis | H₂O, H⁺, Heat | 3-(carboxymethyl)-2-methoxybenzoic acid methyl ester |

| Basic Hydrolysis | 1. NaOH, H₂O, Heat 2. H⁺ | 3-(carboxymethyl)-2-methoxybenzoic acid methyl ester |

Reactions Involving the Benzoate (B1203000) Ring

Electrophilic Aromatic Substitution Reactions

The benzene (B151609) ring of Methyl 3-(cyanomethyl)-2-methoxybenzoate is substituted with groups that exert competing electronic effects. The methoxy group (-OCH₃) at the C2 position is a potent activating group and directs incoming electrophiles to the ortho and para positions due to its electron-donating resonance effect. msu.edurutgers.edu Conversely, the methyl ester (-COOCH₃) at C1 and the cyanomethyl group (-CH₂CN) at C3 are deactivating, electron-withdrawing groups that direct electrophiles to the meta position relative to themselves. rutgers.edu

The powerful activating and ortho, para-directing nature of the methoxy group is generally the dominant influence in determining the position of electrophilic attack. rutgers.eduquora.com The positions ortho to the methoxy group are C1 and C3, which are already substituted. The position para to the methoxy group is C5. The positions meta to the deactivating groups are as follows: for the C1-ester, the meta positions are C3 (substituted) and C5; for the C3-cyanomethyl group, the meta positions are C1 (substituted) and C5. Therefore, all directing effects converge to favor electrophilic substitution at the C5 position, which is the most nucleophilic and sterically accessible site on the aromatic ring.

Common electrophilic aromatic substitution reactions are expected to proceed with high regioselectivity at the C5 position. The reaction conditions, however, must be carefully chosen to overcome the deactivating effects of the ester and cyanomethyl groups, even with the presence of the activating methoxy group. msu.edulibretexts.org

| Reaction | Reagents | Typical Electrophile | Predicted Major Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄ | NO₂⁺ (Nitronium ion) | Methyl 5-nitro-3-(cyanomethyl)-2-methoxybenzoate |

| Halogenation (Bromination) | Br₂/FeBr₃ or NBS | Br⁺ | Methyl 5-bromo-3-(cyanomethyl)-2-methoxybenzoate |

| Halogenation (Chlorination) | Cl₂/AlCl₃ or NCS | Cl⁺ | Methyl 5-chloro-3-(cyanomethyl)-2-methoxybenzoate |

| Friedel-Crafts Acylation | RCOCl/AlCl₃ | RCO⁺ (Acylium ion) | Methyl 5-acyl-3-(cyanomethyl)-2-methoxybenzoate |

| Sulfonation | Fuming H₂SO₄ | SO₃ | Methyl 5-(sulfonic acid)-3-(cyanomethyl)-2-methoxybenzoate |

Modifications and Derivatizations at the Methoxy Position

The methoxy group is a key functional handle that can be modified to alter the electronic and steric properties of the molecule. The most common transformation is the cleavage of the aryl methyl ether to yield the corresponding phenol (B47542). This demethylation is typically achieved using strong Lewis acids or proton acids.

Boron tribromide (BBr₃) is a highly effective reagent for the cleavage of aryl methyl ethers. The reaction proceeds via the formation of a Lewis acid-base adduct between the methoxy oxygen and the boron center, followed by nucleophilic attack of a bromide ion on the methyl group. Care must be taken as BBr₃ can also interact with the ester and cyano functionalities. Another common reagent is hydrobromic acid (HBr), often in acetic acid, which requires elevated temperatures.

| Transformation | Reagents and Conditions | Product | Notes |

|---|---|---|---|

| Demethylation | BBr₃ in CH₂Cl₂ at low temperature | Methyl 3-(cyanomethyl)-2-hydroxybenzoate | Highly efficient for aryl methyl ether cleavage. Potential for side reactions with the ester at higher temperatures. |

| Demethylation | Aqueous HBr, heat | Methyl 3-(cyanomethyl)-2-hydroxybenzoate | Harsh conditions may lead to hydrolysis of the ester and/or nitrile. |

| Demethylation | LiI in pyridine (B92270) or collidine, heat | Methyl 3-(cyanomethyl)-2-hydroxybenzoate | A milder alternative for ether cleavage. |

Derivatization Strategies and Functional Group Interconversions (FGI)

The cyanomethyl and methyl ester groups of Methyl 3-(cyanomethyl)-2-methoxybenzoate offer numerous possibilities for functional group interconversions (FGI), allowing for the synthesis of a wide array of derivatives. These transformations can be performed selectively under appropriate reaction conditions.

The cyanomethyl group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. The hydrolysis is typically carried out under strong acidic or basic conditions. libretexts.org Acid-catalyzed hydrolysis first yields a carboxamide intermediate, which is then further hydrolyzed to the carboxylic acid. youtube.com Alkaline hydrolysis produces a carboxylate salt, which requires subsequent acidification to yield the free carboxylic acid. libretexts.org Reduction of the nitrile to a primary amine can be achieved with powerful reducing agents like lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation. youtube.comyoutube.comyoutube.com

The methyl ester group can also be hydrolyzed to a carboxylic acid or reduced to a primary alcohol. Saponification using a base like NaOH or LiOH, followed by an acidic workup, is a standard method for ester hydrolysis. youtube.comchemicalforums.com Strong reducing agents like LiAlH₄ will readily reduce the ester to the corresponding primary alcohol. harvard.edu

Selective transformations are possible. For instance, sodium borohydride (B1222165) (NaBH₄) is generally not reactive towards esters or nitriles, allowing for the reduction of other functional groups if present. acs.org Conversely, lithium borohydride (LiBH₄) can selectively reduce esters in the presence of nitriles. harvard.edu Catalytic hydrogenation conditions can also be tuned to selectively reduce the nitrile group while leaving the ester intact. researchgate.net

| Target Functional Group | Transformation | Reagents and Conditions | Product |

|---|---|---|---|

| Cyanomethyl Group | Hydrolysis | H₃O⁺ (e.g., aq. HCl), heat; or 1. NaOH(aq), heat 2. H₃O⁺ | (2-Methoxy-3-(methoxycarbonyl)phenyl)acetic acid |

| Reduction | 1. LiAlH₄ in THF/ether 2. H₂O workup; or H₂, Pd/C or Raney Ni | Methyl 3-(2-aminoethyl)-2-methoxybenzoate | |

| Methyl Ester Group | Hydrolysis | 1. NaOH or LiOH in H₂O/MeOH 2. H₃O⁺ | 3-(Cyanomethyl)-2-methoxybenzoic acid |

| Reduction | 1. LiAlH₄ in THF/ether 2. H₂O workup | (3-(Cyanomethyl)-2-methoxyphenyl)methanol | |

| Both Groups | Reduction | 1. LiAlH₄ (excess) in THF/ether 2. H₂O workup | (3-(2-Aminoethyl)-2-methoxyphenyl)methanol |

Computational Chemistry and Theoretical Investigations of Methyl 3 Cyanomethyl 2 Methoxybenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those utilizing Density Functional Theory (DFT), are fundamental in understanding the intrinsic properties of Methyl 3-(cyanomethyl)-2-methoxybenzoate. These methods model the electronic behavior of the molecule to predict its structure and reactivity.

Prediction of Electronic Structure and Molecular Orbitals

DFT calculations are used to predict the electronic structure of Methyl 3-(cyanomethyl)-2-methoxybenzoate. These calculations determine the energies and shapes of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for assessing the molecule's chemical reactivity and stability. growingscience.com For instance, a smaller HOMO-LUMO gap suggests higher reactivity. The distribution of these orbitals also reveals likely sites for electrophilic and nucleophilic attack. The cyanomethyl group, with its strong dipole moment, significantly influences the electronic landscape of the molecule, enhancing its potential for specific interactions.

Calculation of Reaction Energies and Transition States for Proposed Mechanisms

Theoretical calculations are instrumental in mapping out potential reaction pathways for Methyl 3-(cyanomethyl)-2-methoxybenzoate. By calculating the energies of reactants, products, and, crucially, the transition states, chemists can predict the feasibility and kinetics of a proposed reaction. For example, in nucleophilic substitution reactions where the cyanomethyl group is targeted, DFT can model the energy profile of the reaction, helping to identify the most likely mechanism and optimize reaction conditions such as temperature and solvent.

Molecular Docking and Binding Affinity Predictions for Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of Methyl 3-(cyanomethyl)-2-methoxybenzoate, docking studies can simulate its interaction with biological targets like enzymes or receptors. These simulations provide insights into the binding mode and can estimate the binding affinity, which is crucial for drug discovery and design. The presence of the cyanomethyl and methoxy (B1213986) groups can lead to specific hydrogen bonding or hydrophobic interactions within a protein's binding pocket.

Conformational Analysis and Energy Landscapes of the Compound

Methyl 3-(cyanomethyl)-2-methoxybenzoate possesses rotational freedom around several of its single bonds, leading to various possible three-dimensional arrangements or conformations. Conformational analysis involves systematically exploring these different conformations to identify the most stable, low-energy structures. By calculating the potential energy for each conformation, an energy landscape can be constructed. This landscape is crucial for understanding the molecule's flexibility and the relative populations of different conformers at a given temperature, which can influence its biological activity and physical properties. researchgate.net

Molecular Dynamics Simulations for Understanding Dynamic Behavior

While conformational analysis provides a static picture of stable conformations, molecular dynamics (MD) simulations offer a view of the molecule's dynamic behavior over time. By simulating the movements of atoms in the molecule, MD can reveal how Methyl 3-(cyanomethyl)-2-methoxybenzoate behaves in a solution or when interacting with other molecules. This includes fluctuations in bond lengths and angles, as well as larger-scale conformational changes. Such simulations are vital for a realistic understanding of how the molecule behaves in a dynamic biological environment.

Quantitative Structure-Activity Relationship (QSAR) Modeling Based on Electronic and Steric Parameters

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their biological activity. For Methyl 3-(cyanomethyl)-2-methoxybenzoate and its analogs, QSAR studies can be developed using calculated electronic parameters (like partial charges and dipole moments from DFT) and steric parameters (related to the size and shape of the molecule). These models can predict the biological activity of new, unsynthesized derivatives, thereby guiding the design of more potent or selective compounds. For example, the Hammett σ parameter, which describes the electron-donating or -withdrawing nature of substituents, can be correlated with bioactivity.

Applications of Methyl 3 Cyanomethyl 2 Methoxybenzoate in Advanced Organic Synthesis

Role as a Versatile Building Block in Multi-Step Organic Synthesis

The structure of Methyl 3-(cyanomethyl)-2-methoxybenzoate, featuring a reactive cyanomethyl group, an ester, and a substituted benzene (B151609) ring, theoretically marks it as a versatile building block. The cyanomethyl group (-CH₂CN) is particularly valuable as its methylene (B1212753) protons are acidic, allowing for deprotonation and subsequent alkylation or condensation reactions to form new carbon-carbon bonds. The nitrile and ester functionalities can also be hydrolyzed, reduced, or otherwise transformed into a variety of other functional groups.

However, despite this theoretical potential, no specific examples or detailed research findings documenting the use of Methyl 3-(cyanomethyl)-2-methoxybenzoate as a building block in multi-step syntheses have been identified in the surveyed literature.

Intermediate in the Synthesis of Pharmacologically Relevant Scaffolds and Chemical Probes

Chemical intermediates are crucial in the pharmaceutical industry for the synthesis of active pharmaceutical ingredients (APIs). The structural motifs present in Methyl 3-(cyanomethyl)-2-methoxybenzoate could potentially be found in larger, pharmacologically active molecules. Chemical probes are specialized small molecules used to study biological systems, and their synthesis often requires unique building blocks. efmc.infonih.gov

While the related compound Methyl 3-(cyanomethyl)benzoate (lacking the 2-methoxy group) is a known intermediate in an economic and environmentally friendly synthesis route for the anti-inflammatory drug Ketoprofen, no such role has been documented for Methyl 3-(cyanomethyl)-2-methoxybenzoate. google.com Similarly, no instances of its use in the development of specific chemical probes were found.

Development of Novel Reagents and Catalysts Utilizing the Benzoate (B1203000) Core

The benzoate structure can sometimes be incorporated into ligands for metal catalysts or be modified to act as an organocatalyst or a specialized chemical reagent. The functional groups on Methyl 3-(cyanomethyl)-2-methoxybenzoate offer handles for such modifications.

A thorough search of the literature and patent databases revealed no instances where Methyl 3-(cyanomethyl)-2-methoxybenzoate has been used as the foundational core for the development of new reagents or catalysts.

Investigation of Biological Interactions and Mechanistic Pathways of Methyl 3 Cyanomethyl 2 Methoxybenzoate Analogues

In Vitro Assays for Molecular Target Engagement and Receptor Binding Studies

To investigate the biological activity of analogues of Methyl 3-(cyanomethyl)-2-methoxybenzoate, a variety of in vitro assays can be employed to assess their engagement with specific molecular targets. The selection of targets is often guided by the chemical space to which the compound belongs. Potential targets for this class of compounds could include kinases and proteins involved in transcriptional regulation. biomol.comopenlabnotebooks.orgembopress.orgnih.govvanderbilt.edu

MEK (Mitogen-activated protein kinase kinase): The MEK pathway is a critical signaling cascade often dysregulated in cancer. aacrjournals.orgnih.govmdpi.com In vitro assays to identify MEK inhibitors typically involve measuring the phosphorylation of its substrate, ERK. acs.org This can be done using techniques like ELISA, Western blotting, or specialized kinase activity assays that measure ATP consumption or ADP production. aacrjournals.orgmdpi.comtandfonline.com For example, the Mosaic Blue assay, a soft agar, ex vivo tumor response assay, has been used to assess the chemosensitivity of human tumor explants to MEK inhibitors. aacrjournals.org

SIK (Salt-inducible kinase): SIKs are a family of serine/threonine kinases involved in metabolic regulation and have been implicated in cancer. bpsbioscience.combpsbioscience.com Kinase activity assays are central to identifying SIK inhibitors. These assays typically use a purified recombinant SIK enzyme, a peptide substrate, and ATP. The activity is then measured by quantifying the amount of ADP produced, often using a luminescent signal. biomol.combpsbioscience.combpsbioscience.compromega.comreactionbiology.com

WDR5 (WD repeat-containing protein 5): WDR5 is a scaffold protein that plays a crucial role in assembling chromatin-modifying complexes and has emerged as a target in cancer therapy. openlabnotebooks.orgvanderbilt.edu Assays to study the interaction of small molecules with WDR5 often focus on its binding to other proteins, such as histone H3 or MLL1. openlabnotebooks.orgnih.gov NanoBRET (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can detect these protein-protein interactions in living cells. openlabnotebooks.org Co-immunoprecipitation and pull-down assays using recombinant proteins can also be used to confirm direct binding. nih.govnih.gov

GATA4/NKX2-5: The transcription factors GATA4 and NKX2-5 are critical for heart development and have been implicated in cardiac hypertrophy. embopress.orgnih.govoulu.fi They are known to physically interact and synergistically activate cardiac gene expression. embopress.orgacs.orgnih.gov Luciferase reporter assays are commonly used to screen for modulators of this interaction. acs.org In these assays, cells are transfected with a reporter gene (luciferase) under the control of a promoter that is activated by the GATA4-NKX2-5 complex. Changes in luciferase activity in the presence of a test compound indicate modulation of the protein-protein interaction. acs.org

Table 1: Examples of In Vitro Assays for Target Engagement

| Target | Assay Type | Principle |

|---|---|---|

| MEK | Kinase Activity Assay | Measures phosphorylation of ERK or ATP consumption. |

| SIK | Luminescent Kinase Assay | Quantifies ADP production as a measure of kinase activity. biomol.combpsbioscience.combpsbioscience.compromega.com |

| WDR5 | NanoBRET | Measures protein-protein interaction in live cells via energy transfer. openlabnotebooks.org |

| GATA4/NKX2-5 | Luciferase Reporter Assay | Measures transcriptional synergy by quantifying light output from a reporter gene. acs.org |

Exploration of Biological Functionality Through Structural Modification: Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. drugdesign.orgnih.gov For analogues of Methyl 3-(cyanomethyl)-2-methoxybenzoate, SAR studies would systematically explore how variations in different parts of the molecule affect its interaction with biological targets.

Impact of Cyanomethyl Group Variations on Biological Interaction

The cyanomethyl group is a key feature of the molecule. Variations of this group can significantly impact biological activity. In some contexts, the cyano group can act as a hydrogen bond acceptor or participate in other electronic interactions. nih.gov Replacing the cyanomethyl group with other functionalities, such as a simple methyl group, a carboxamide, or a small heterocyclic ring, could probe the importance of its size, electronics, and hydrogen bonding capacity for target engagement. For example, in one study, converting an alkyl group to a cyano substitution slightly reduced the potency of a compound. nih.gov In another study, a cyanomethyl compound showed slightly decreased VEGF inhibition activity. nih.gov

Influence of Methoxy (B1213986) Substitution Position and Other Aromatic Substituents

Furthermore, the introduction of other substituents on the aromatic ring, such as halogens (e.g., chloro, fluoro), small alkyl groups (e.g., methyl), or other hydrogen-bonding groups, can provide valuable SAR insights. mdpi.com The Topliss tree is a classic medicinal chemistry tool that provides a systematic approach for such aromatic substitutions. youtube.com Electron-donating groups like methoxy can sometimes lead to better activity than electron-withdrawing groups. nih.gov

Conformational Constraints and Their Role in Molecular Recognition

The inherent flexibility of a small molecule can be a disadvantage for biological activity, as the molecule may need to adopt a specific conformation to bind to its target. researchgate.netnih.govnih.gov Introducing conformational constraints into the structure of Methyl 3-(cyanomethyl)-2-methoxybenzoate analogues can lock the molecule into a more bioactive conformation, potentially leading to increased potency and selectivity. researchgate.netnih.govresearchgate.netacs.org This can be achieved by, for example, incorporating the cyanomethyl and methoxy groups into a new ring system fused to the benzoate (B1203000) core. Such rigidification reduces the entropic penalty of binding and can lead to improved molecular recognition. researchgate.netnih.govnih.gov

Studies on Enzyme Inhibition and Modulation of Biochemical Pathways (e.g., Esterase Hydrolysis)

The methyl ester functionality in Methyl 3-(cyanomethyl)-2-methoxybenzoate makes it a potential substrate for esterase enzymes. nih.govresearchgate.net Esterases are ubiquitous enzymes that catalyze the hydrolysis of esters to their corresponding carboxylic acids and alcohols. nih.gov This hydrolysis can have significant implications for the compound's metabolic stability and duration of action.

In vitro studies using purified esterases or tissue homogenates (e.g., from liver or intestinal mucosa) can determine the rate and extent of hydrolysis. researchgate.netnih.gov Such studies are crucial for understanding the compound's pharmacokinetic profile. If the parent ester is the active form, rapid hydrolysis would lead to inactivation. Conversely, if the resulting carboxylic acid is the active species, the parent ester could be considered a prodrug, with esterase-mediated hydrolysis being the activation step. researchgate.netacs.org The rate of hydrolysis can be influenced by the steric and electronic properties of the groups surrounding the ester. acs.org

Exploration of Bio-conjugation Strategies for Chemical Probe Development

Chemical probes are essential tools for studying biological processes and validating new drug targets. numberanalytics.com Analogues of Methyl 3-(cyanomethyl)-2-methoxybenzoate could be developed into chemical probes through bioconjugation strategies. acs.orgnih.govmdpi.comyoutube.com This typically involves introducing a reactive handle or a reporter tag onto the molecule without significantly disrupting its biological activity.

For example, a terminal alkyne or azide (B81097) group could be incorporated into the structure. This would allow for "click chemistry," a highly efficient and specific reaction, to attach a fluorescent dye, a biotin (B1667282) tag (for affinity purification), or a photo-crosslinking group. nih.gov Such probes could be used to visualize the subcellular localization of the target protein, to identify its binding partners, or to confirm target engagement in a cellular context. acs.org

Q & A

Basic: What are the optimal synthetic routes for Methyl 3-(cyanomethyl)-2-methoxybenzoate, and how do reaction conditions influence yield?

Methyl 3-(cyanomethyl)-2-methoxybenzoate can be synthesized via nucleophilic substitution or esterification reactions. A common method involves reacting 3-methoxybenzoic acid derivatives with cyanomethylating agents (e.g., cyanomethyl halides) under basic conditions . Key parameters include:

- Temperature : 60–80°C to balance reactivity and side-product formation.

- Catalyst : Use of K₂CO₃ or NaH to deprotonate intermediates.

- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.

Yield optimization requires monitoring by TLC or HPLC to track intermediate formation. For example, incomplete esterification due to moisture can reduce yields by 15–20% .

Basic: How is the structure of Methyl 3-(cyanomethyl)-2-methoxybenzoate validated experimentally?

Structural confirmation involves:

- NMR Spectroscopy :

- ¹H NMR : Methoxy group (~δ 3.8 ppm), ester methyl (~δ 3.9 ppm), and cyanomethyl protons (~δ 4.3 ppm) .

- 13C NMR : Ester carbonyl (~δ 168 ppm), nitrile carbon (~δ 118 ppm).

- IR Spectroscopy : C≡N stretch (~2240 cm⁻¹), ester C=O (~1720 cm⁻¹) .

- Mass Spectrometry : Molecular ion peak at m/z ≈ 175.19 (calculated for C₁₀H₉NO₃) .

Advanced: How do steric and electronic effects of substituents influence the reactivity of Methyl 3-(cyanomethyl)-2-methoxybenzoate in nucleophilic reactions?

The cyanomethyl group (–CH₂CN) acts as an electron-withdrawing group, activating the benzene ring toward electrophilic substitution at the para position relative to the methoxy group. However, steric hindrance from the methoxy and ester groups limits reactivity at the ortho positions. Computational studies (DFT) suggest:

- Electrophilic Aromatic Substitution (EAS) : Nitration occurs predominantly at C-4 (relative to methoxy) with a regioselectivity >80% .

- Nucleophilic Attack : The ester carbonyl is susceptible to hydrolysis under acidic/basic conditions, forming carboxylic acid intermediates .

Advanced: What strategies resolve contradictory data in biological activity studies of this compound?

Discrepancies in bioactivity data (e.g., IC₅₀ values) may arise from:

- Solubility Variability : Use DMSO stock solutions standardized to <0.1% v/v in assays to avoid solvent interference .

- Metabolic Instability : Rapid hydrolysis of the ester group in cell culture media can generate active metabolites. LC-MS/MS monitoring is recommended to quantify intact compound levels .

- Target Selectivity : Cross-reactivity with off-target enzymes (e.g., esterases) can be mitigated via competitive inhibition assays .

Advanced: How can computational modeling predict the drug-likeness of Methyl 3-(cyanomethyl)-2-methoxybenzoate derivatives?

In silico tools (e.g., SwissADME, Molinspiration) assess:

- Lipophilicity (LogP) : Optimal range: 1–3 for membrane permeability. Derivatives with bulky substituents (e.g., –CF₃) may exceed this .

- Polar Surface Area (PSA) : <140 Ų ensures blood-brain barrier penetration.

- CYP450 Interactions : Docking simulations identify potential metabolism by CYP3A4, guiding structural modifications to improve metabolic stability .

Basic: What safety protocols are critical when handling Methyl 3-(cyanomethyl)-2-methoxybenzoate in the lab?

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles .

- Ventilation : Use fume hoods to prevent inhalation of nitrile-containing vapors.

- Spill Management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

- Storage : Keep in airtight containers at 2–8°C to prevent hydrolysis .

Advanced: What spectroscopic techniques differentiate degradation products of Methyl 3-(cyanomethyl)-2-methoxybenzoate?

- HPLC-MS : Identifies hydrolyzed products (e.g., 3-(cyanomethyl)-2-methoxybenzoic acid) via retention time shifts and mass shifts (m/z +18 for hydrolysis) .

- FT-IR : Loss of ester carbonyl peak (~1720 cm⁻¹) and emergence of carboxylic acid O–H stretch (~2500–3300 cm⁻¹) .

Advanced: How does the compound’s stability under varying pH conditions impact its application in drug delivery systems?

- Acidic Conditions (pH <3) : Rapid ester hydrolysis (t₁/₂ ≈ 2 hr) generates carboxylic acid, limiting oral bioavailability.

- Neutral/Basic Conditions (pH 7–9) : Stable for >24 hr, suitable for intravenous formulations .

- Mitigation Strategy : Prodrug approaches (e.g., tert-butyl esters) enhance stability in gastric environments .

Basic: What are the key applications of Methyl 3-(cyanomethyl)-2-methoxybenzoate in medicinal chemistry?

- Intermediate in Anticancer Agents : The nitrile group facilitates click chemistry for conjugating targeting moieties .

- Protease Inhibitors : Acts as a warhead in covalent inhibitors by reacting with catalytic cysteine residues .

Advanced: How do structural analogs of this compound compare in structure-activity relationship (SAR) studies?

| Analog | Modification | Bioactivity |

|---|---|---|

| Methyl 3-cyanobenzoate | Lacks methoxy group | Reduced solubility; 30% lower potency |

| Ethyl 3-bromo-2-methoxybenzoate | Bromine substitution | Enhanced electrophilicity; 2x IC₅₀ vs. parent |

| Methyl 4-(cyanomethyl)benzoate | Para-substitution | Improved metabolic stability (t₁/₂ +4 hr) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.